![molecular formula C20H16F3NO3 B2537034 N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 878715-99-2](/img/structure/B2537034.png)
N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
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Description
The compound “N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Scientific Research Applications
Antiprotozoal Agents
Research has demonstrated the synthesis of compounds related to N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, showing strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Bioactive Compounds from Tobacco
Studies on Nicotiana tabacum have isolated furan-2-carboxylic acids, showing potential anti-Tobacco Mosaic Virus (TMV) activities. This suggests a potential for developing plant-based antiviral agents or exploring plant defense mechanisms (Wu et al., 2018).
Synthetic Applications in Medicinal Chemistry
Research into novel imidate derivatives of thiophene and furan emphasizes the utility of such compounds in the synthesis of potentially bioactive molecules, demonstrating the importance of these compounds in medicinal chemistry and drug development processes (Barcock et al., 1994).
Structural Characterisation and Biological Activity
The synthesis and characterization of new compounds based on furan derivatives, including their potential biological activities against various bacterial strains, underscore the relevance of these compounds in the search for new antibacterial agents (Ahmed et al., 2013).
Furan Synthesis via Palladium-catalyzed Condensation
The development of methods for the synthesis of multisubstituted furans via palladium-catalyzed condensation highlights the importance of these compounds in organic synthesis and the potential for creating complex molecules with significant biological activities (Lu et al., 2014).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c1-12-15(19(25)24-16-8-3-4-9-17(16)26-2)11-18(27-12)13-6-5-7-14(10-13)20(21,22)23/h3-11H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJNPJLTFHAOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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